3-Bromo-2,2-dimethylpropanoic acid
Overview
Description
3-Bromo-2,2-dimethylpropanoic acid, also known as bromopivalic acid, is a chemical compound with the molecular formula C5H9BrO2 . It is used as a reagent in amidation with sulfoximine .
Synthesis Analysis
The synthesis of 3-Bromo-2,2-dimethylpropanoic acid involves heating a mixture to 100 °C and maintaining the temperature for 19 hours. The mixture is then cooled to ambient temperature and diluted with water. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with water and dried over sodium sulfate .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,2-dimethylpropanoic acid consists of a three-carbon backbone with two methyl groups attached to the second carbon atom and a bromo group attached to the third carbon atom. The first carbon atom is also attached to a carboxylic acid group .
Chemical Reactions Analysis
3-Bromo-2,2-dimethylpropanoic acid can undergo a series of decomposition reactions, releasing one bromide ion at each stage . It can also be converted to a carboxylic acid using an oxidation reaction .
Physical And Chemical Properties Analysis
3-Bromo-2,2-dimethylpropanoic acid has a molecular weight of 181.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 37.3 Ų .
Scientific Research Applications
Synthesis and Drug Discovery
The application of 3-Bromo-2,2-dimethylpropanoic acid and its derivatives in the synthesis of various compounds is notable. For instance, its use in the transition-metal-free decarboxylation for the preparation of C(CF3)Me2-containing heteroarenes demonstrates its importance in the drug discovery process. These heteroarenes, synthesized without the need for a transition-metal catalyst, have potential applications in pharmaceuticals due to their unique properties (Liu, Huang, Qing, & Xu, 2018). Similarly, the synthesis of CMe2CF3-containing heteroarenes via tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles also highlights the utility of derivatives of 3-Bromo-2,2-dimethylpropanoic acid in creating compounds of pharmaceutical interest (Shi, Liu, Wang, Huang, Qing, & Xu, 2018).
Antimicrobial Activity
The reactions of ω-halocarboxylic acids, including 3-Bromo-2,2-dimethylpropanoic acid, with dimethyl sulfide have resulted in the formation of (carboxylalkyl)dimethylsulfonium bromides and chlorides. These compounds have shown significant antibacterial and antimycotic activities against pathogenic microflora in humans and animals, demonstrating the potential of 3-Bromo-2,2-dimethylpropanoic acid derivatives in antimicrobial applications (Bakhtiyarova et al., 2017).
Complexation and Spectroscopy Studies
The complexation of Cm(III) and Eu(III) with derivatives of 3-Bromo-2,2-dimethylpropanoic acid has been explored using time-resolved laser fluorescence spectroscopy. This study provides insights into the coordination chemistry of these metal ions and the displacement of lipophilic anions by ligands derived from 3-Bromo-2,2-dimethylpropanoic acid, which is relevant in nuclear chemistry and waste management (Bremer, Geist, & Panak, 2013).
Novel Syntheses of Pharmaceuticals
The synthesis of metal complexes with derivatives of 3-Bromo-2,2-dimethylpropanoic acid, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has shown promising anti-tumor activities. These studies highlight the role of 3-Bromo-2,2-dimethylpropanoic acid in developing potential CDK8 kinase inhibitors, which are significant in cancer therapy (Aboelmagd et al., 2021).
properties
IUPAC Name |
3-bromo-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBVTYDATZUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297428 | |
Record name | 3-bromo-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-dimethylpropanoic acid | |
CAS RN |
2843-17-6 | |
Record name | 3-Bromo-2,2-dimethylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2843-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,2-dimethylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002843176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2843-17-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,2-dimethylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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